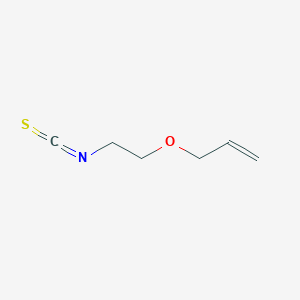

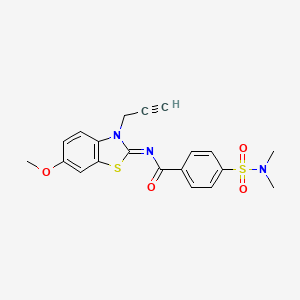

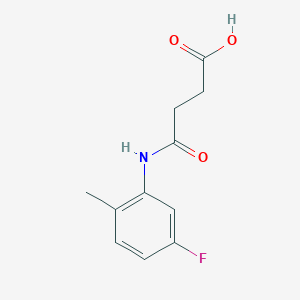

![molecular formula C13H10ClN3 B2574535 7-氯-5-甲基-3-苯基吡唑并[1,5-a]嘧啶 CAS No. 58347-51-6](/img/structure/B2574535.png)

7-氯-5-甲基-3-苯基吡唑并[1,5-a]嘧啶

描述

7-Chloro-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine is a type of organic compound known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .

Synthesis Analysis

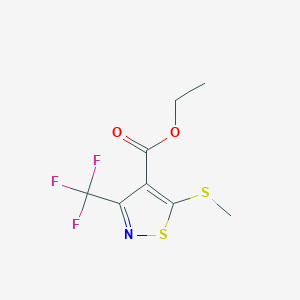

The synthesis of pyrazolo[1,5-a]pyrimidines has been widely studied. For instance, some new pyrazolo[1,5-a]pyrimidines have been synthesized by the reaction of sodium 3-(5-methyl-1-(p-toly)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate with the appropriate heterocyclic amines and its diazonium salt .Molecular Structure Analysis

Pyrazolo[1,5-a]pyrimidine (PP) structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .Chemical Reactions Analysis

The chemical reactions involving pyrazolo[1,5-a]pyrimidines have been explored in various studies. For example, 5,6-Diarylpyrazolo[1,5-a]pyrimidines and 6,7-diarylpyrazolo[1,5-a]pyrimidines were chemoselectively synthesized by the condensation of isoflavone and 3-aminopyrazole .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, a compound with a similar structure, 6-Chloro-7-hydroxy-5-methyl-2-phenylpyrazolo[1,5-a]-pyrimidine, was reported to have a melting point of 251 °C .科学研究应用

晶体结构和抗癌活性

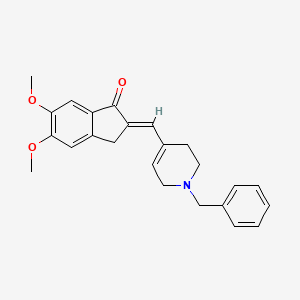

由(陆九福等人,2015)进行的研究重点关注一种密切相关的化合物,5-氯-3-(2,4-二氯苯基)-N-(3-甲氧基苯基)-2-甲基-6-苯基吡唑并[1,5-a]嘧啶-7-胺。这项研究展示了该化合物的晶体结构,并调查了其中等抗癌活性。

化学合成和结构分析

由(Drev等人,2014)进行的研究探索了7-取代吡唑并[1,5-a]嘧啶-3-甲酰胺的合成,重点介绍了这些化合物的合成区域选择性和结构。

新型衍生物和亲电取代

由(K. Atta,2011)进行的研究讨论了新型吡唑并[1,5-c]-1,2,4-三唑并[4,3-a]嘧啶的制备,重点关注与亲电试剂的反应及其由此产生的结构变化。

无溶剂合成

(Quiroga等人,2008)报告了在无溶剂条件下合成6-(2-羟基苯甲酰基)-5-甲基-7-苯基吡唑并[1,5-a]嘧啶,提供了一种合成此类化合物的环保方法。

铂配合物中的生物学应用

(Lunagariya等人,2018)提出了一项关于使用吡唑并[1,5-a]嘧啶衍生物的环金属化异配铂(II)配合物研究。对这些配合物进行了抗菌和细胞毒性评估,显示出潜在的生物学应用。

与1,3-二羰基化合物反应研究

由(严松正和K. Atta,2011)进行的研究提供了5-芳基-7-肼基-2-苯基吡唑并[1,5-c]嘧啶与1,3-二羰基化合物反应的见解,重点介绍了新型化合物的合成。

分子和晶体结构研究

(Denislamova等人,2011)重点关注取代吡唑并[1,5-a]嘧啶的分子和晶体结构,为这些化合物提供重要的结构信息。

作用机制

安全和危害

未来方向

Given the significant biological activities of pyrazolo[1,5-a]pyrimidines, future research could focus on further exploring their potential applications in medicinal chemistry and material science . Additionally, the development of more efficient synthesis pathways could also be a promising area of future research .

属性

IUPAC Name |

7-chloro-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClN3/c1-9-7-12(14)17-13(16-9)11(8-15-17)10-5-3-2-4-6-10/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXUFOVCCNAEZHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=NN2C(=C1)Cl)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601323839 | |

| Record name | 7-chloro-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601323839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

4.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26665780 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

7-Chloro-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine | |

CAS RN |

58347-51-6 | |

| Record name | 7-chloro-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601323839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

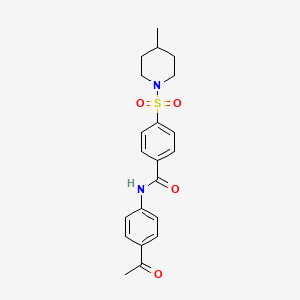

![Methyl 4-[({[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetyl)amino]benzoate](/img/structure/B2574459.png)

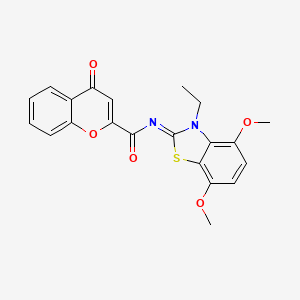

![Methyl 2-[4,7,8-trimethyl-1,3-dioxo-6-(1-phenylethyl)purino[7,8-a]imidazol-2-yl]acetate](/img/structure/B2574462.png)

![S-(2-((6-fluorobenzo[d]thiazol-2-yl)amino)-2-oxoethyl) ethanethioate](/img/structure/B2574465.png)

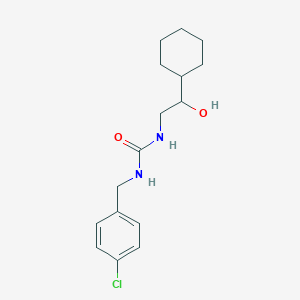

![N-(3-fluorophenyl)-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B2574468.png)

![N-[2-[[1-[2-Chloro-5-(trifluoromethyl)phenyl]cyclopropyl]amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2574470.png)